molecular formula C15H12O5 B038652 5-(Benzyloxy)isophthalic acid CAS No. 114274-39-4

5-(Benzyloxy)isophthalic acid

Cat. No.: B038652
CAS No.: 114274-39-4
M. Wt: 272.25 g/mol
InChI Key: IUVPKFJCXNRPIJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)isophthalic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of isophthalic acid, where a benzyloxy group is attached to the fifth position of the benzene ring. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and organic synthesis .

Scientific Research Applications

5-(Benzyloxy)isophthalic acid has a wide range of scientific research applications:

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires .

Mechanism of Action

Mode of Action

It is known that the compound can form homologous hexagonal networks . This suggests that it may interact with its targets in a way that promotes the formation of these structures.

Biochemical Pathways

It is known that the compound can form homologous hexagonal networks , which could potentially influence various biochemical pathways

Result of Action

It is known that the compound can form homologous hexagonal networks , suggesting that it may have structural effects at the molecular level.

Action Environment

It is known that the compound is stable under dry, room temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)isophthalic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)isophthalic acid: Similar to 5-(Benzyloxy)isophthalic acid but with a methoxy group instead of a benzyloxy group.

    5-(Hydroxy)isophthalic acid: Contains a hydroxyl group at the fifth position.

    5-(Ethoxy)isophthalic acid: Features an ethoxy group at the fifth position.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and materials science .

Properties

IUPAC Name

5-phenylmethoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPKFJCXNRPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555576
Record name 5-(Benzyloxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114274-39-4
Record name 5-(Benzyloxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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